molecular formula C16H25Cl B1590219 2,4,6-Triisopropylbenzyl Chloride CAS No. 38580-86-8

2,4,6-Triisopropylbenzyl Chloride

Cat. No. B1590219
CAS RN: 38580-86-8
M. Wt: 252.82 g/mol
InChI Key: CQHQLMOCMQMZPP-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzyl Chloride is a chlorinated organic compound with the chemical formula C16H25Cl . It is a white to yellow crystalline powder .


Physical And Chemical Properties Analysis

2,4,6-Triisopropylbenzyl Chloride has a molecular weight of 252.83 g/mol . It has a melting point of 36°C . It appears as a white to yellow crystalline powder .

Scientific Research Applications

Synthesis of ACAT Inhibitors

A study by Dozeman et al. (1997) describes the chemical development of a process for the synthesis of the ACAT inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate using 2,4,6-Triisopropylbenzyl Chloride as an intermediate. This process was successfully demonstrated on a pilot scale, highlighting the utility of 2,4,6-Triisopropylbenzyl Chloride in the production of pharmaceutical compounds (Dozeman et al., 1997).

Organometallic Chemistry

In the field of organometallic chemistry, Luderer et al. (1996) investigated the generation and conversion of 1,1-bis(trimethylsilyl)-2-(2,4,6-triisopropylphenyl)silene. They explored the treatment of 2,4,6-triisopropylbenzaldehyde with tris(trimethylsilyl)silylmagnesium bromide, leading to various organometallic compounds, demonstrating the chemical versatility of 2,4,6-Triisopropylbenzyl Chloride derivatives (Luderer et al., 1996).

Peptide Synthesis

Echner and Voelter (1987) introduced the 2.4.6-triisopropylbenzenesulfonyl group, derived from 2.4.6-triisopropylbenzene-sulfonyl chloride, into the guanidino function of arginine. This study underscores the application of 2,4,6-Triisopropylbenzyl Chloride in peptide synthesis, particularly as a protecting group for specific functional groups in amino acids (Echner & Voelter, 1987).

Environmental and Biodegradation Studies

Research by Pak et al. (2000) investigated the enzymatic transformation of 2,4,6-trinitrotoluene (TNT) by a purified enzyme from Pseudomonas fluorescens. Although this study primarily focuses on TNT, the methodology and principles could be relevant to the biodegradation or environmental impact studies of compounds like 2,4,6-Triisopropylbenzyl Chloride (Pak et al., 2000).

Organic Synthesis Applications

Yamada et al. (2013) developed a new acid-catalyzed p-methoxybenzylating reagent, which could be relevant for the modification or synthesis of compounds related to 2,4,6-Triisopropylbenzyl Chloride. This research highlights the broader utility of triisopropylbenzyl-related compounds in various organic synthesis applications (Yamada et al., 2013).

Safety And Hazards

2,4,6-Triisopropylbenzyl Chloride is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate protective equipment and to store it in a dry, well-ventilated place .

properties

IUPAC Name

2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Cl/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHQLMOCMQMZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499846
Record name 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylbenzyl Chloride

CAS RN

38580-86-8
Record name 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triisopropylbenzyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
GJ Dozeman, PJ Fiore, TP Puls… - … Process Research & …, 1997 - ACS Publications
A manufacturing process to prepare the ACAT inhibitor 2,6-diisopropylphenyl [(2,4,6-triisopropylphenyl)acetyl]sulfamate (1; CI-1011) has been developed and successfully …
Number of citations: 36 pubs.acs.org
DN Van Eenam, CR Hauser - Journal of the American Chemical …, 1957 - ACS Publications
The 2, 4, 6-triisopropylbenzyltrimethylammomum ion wTas rearranged by sodium amide in liquid ammonia to form an exo-methylenecyclohexadieneamine that was rearranged …
Number of citations: 15 pubs.acs.org
RC Fuson, EC Horning, ML Ward… - Journal of the …, 1942 - ACS Publications
Several methods were employed in thesynthe-sis of mesitaldehyde. The most satisfactory of these is that of Gattermann5 as modified by Adams and Montgomery* for phenoland phenol …
Number of citations: 22 pubs.acs.org
CR Hauser, DN Van Eenam - Journal of the American Chemical …, 1957 - ACS Publications
The 2, 4, 6-trimethylbenzyltrimethylammonium ion was found to undergo with sodium amide in liquid ammonia the first phase of the ortho substitution rearrangement to give an e* o-…
Number of citations: 57 pubs.acs.org
R Fuson, J Kneisley, N Rabjohn… - Journal of the American …, 1946 - ACS Publications
2.4. 6-Triethylbenzonitrile.—A mixture of 60 g. of 2, 4, 6-ethylbromobenzene, 1 5.0 g. of cuprous cyanide and60 ml. of pyridine was heated under reflux for eleven hours, allowed to cool …
Number of citations: 5 pubs.acs.org
G McCasland - Journal of the American Chemical Society, 1946 - ACS Publications
2.4. 6-Triethylbenzonitrile.—A mixture of 60 g. of 2, 4, 6-ethylbromobenzene, 1 5.0 g. of cuprous cyanide and60 ml. of pyridine was heated under reflux for eleven hours, allowed to cool …
Number of citations: 2 pubs.acs.org
L Rand, AF Mohar - The Journal of Organic Chemistry, 1965 - ACS Publications
The products from the electrolysis of phenylacetic, diphenylacetic, mesitylacetic, and 2, 4, 6-triisopropyI-phenylacetic acids provide evidence for the formation of the Kolbe hydrocarbon …
Number of citations: 16 pubs.acs.org
JD Cotton, RD Markwell - Journal of organometallic chemistry, 1990 - Elsevier
The k 1 step of the formal insertion of carbon monoxide into a MnC σ bond in the reaction of substituted benzylmanganese complexes, [(CO) 5 MnCH 2 C 6 H 5—n X n ], with tertiary …
Number of citations: 4 www.sciencedirect.com
H Yoshida, I Kageyuki, K Takaki - Organic letters, 2013 - ACS Publications
Carboboration of alkynes was found to take place efficiently by a three-component coupling reaction with diboron and carbon electrophiles under copper catalysis to afford diverse …
Number of citations: 202 pubs.acs.org
H Pines, AV Grosse, VN Ipatieff - Journal of the American …, 1942 - ACS Publications
An improved method has been developed for the synthesis of mesitaldehyde. The procedure has been used successfully to prepare 1, 3, 5-triethylbenzaldehyde, 1, 3, 5-…
Number of citations: 18 pubs.acs.org

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